N,N-dibutylaniline;hydrochloride
Description
N,N-Dibutylaniline hydrochloride is a tertiary amine hydrochloride characterized by two butyl groups attached to a nitrogen atom, which is further bonded to an aromatic benzene ring. The hydrochloride form enhances its stability and solubility in polar solvents, making it a valuable intermediate in organic synthesis.
Synthesis: The compound is synthesized via alkylation of aniline derivatives. For example, 4-(tert-butyl)-N,N-dibutylaniline hydrochloride is prepared by reacting 4-(tert-butyl)phenyl trifluoromethanesulfonate with dibutylamine in tetrahydrofuran (THF), followed by purification via column chromatography and treatment with HCl in diethyl ether . Another method involves iodination of N,N-dibutylaniline using iodine in dichloromethane, yielding 4-iodo-N,N-dibutylaniline, which can subsequently form the hydrochloride salt .
Properties
CAS No. |
88990-56-1 |
|---|---|
Molecular Formula |
C14H24ClN |
Molecular Weight |
241.80 g/mol |
IUPAC Name |
N,N-dibutylaniline;hydrochloride |
InChI |
InChI=1S/C14H23N.ClH/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14;/h7-11H,3-6,12-13H2,1-2H3;1H |
InChI Key |
XOCWJVUBGXBFLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dibutylaniline can be synthesized through the alkylation of aniline with butyl halides in the presence of a base. The reaction typically involves the use of sodium or potassium hydroxide as the base and butyl bromide or butyl chloride as the alkylating agent. The reaction is carried out under reflux conditions to ensure complete conversion of aniline to N,N-dibutylaniline .
Industrial Production Methods
In industrial settings, N,N-dibutylaniline is produced using similar alkylation methods but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dibutylaniline oxide.
Reduction: It can be reduced to form N-butylaniline.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Oxidation: N,N-dibutylaniline oxide.
Reduction: N-butylaniline.
Substitution: Nitrated or halogenated derivatives of N,N-dibutylaniline.
Scientific Research Applications
N,N-Dibutylaniline;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in the study of enzyme inhibition and as a reagent in biochemical assays.
Industry: It is used in the production of rubber chemicals, antioxidants, and stabilizers
Mechanism of Action
The mechanism of action of N,N-dibutylaniline;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, altering their activity and function .
Comparison with Similar Compounds
Structural Features



Key Observations :
- Alkyl Chain Impact : The dibutyl groups in N,N-dibutylaniline hydrochloride contribute to steric hindrance and lipophilicity, unlike the ethyl or methyl groups in analogs like 2-chloro-N,N-diethylethylamine HCl. This affects reactivity and solubility .
- Functional Groups : Unlike fexofenadine hydrochloride (carboxyl groups) or metformin hydrochloride (biguanide), N,N-dibutylaniline lacks ionizable functional groups beyond the amine, limiting its use in pharmaceutical formulations .
Physicochemical and Application Differences
Notable Findings:
- Flow Properties : While fexofenadine hydrochloride liquisolid powders exhibit optimized flow characteristics for tablet formulation (angle of repose: ~33°) , such properties are less critical for N,N-dibutylaniline hydrochloride, which is primarily handled in solution during synthesis.
- Stability : N,N-Dibutylaniline hydrochloride’s stability under acidic conditions (e.g., HCl treatment) contrasts with pyridoxine hydrochloride, which requires excipients like modified biomaterials for tablet stability .
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